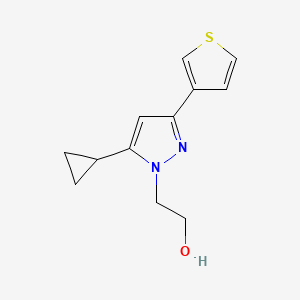

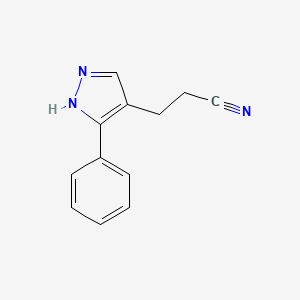

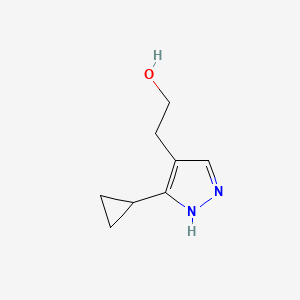

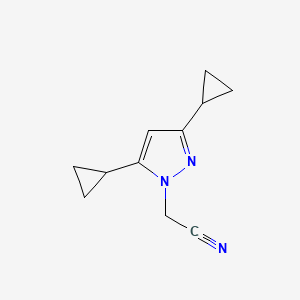

![molecular formula C12H12ClN3 B1482337 7-(chloromethyl)-6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2090994-15-1](/img/structure/B1482337.png)

7-(chloromethyl)-6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole

Overview

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Pyrazole-based prominent drugs are available on the market, such as Pyrazofurin, Encorafenib, Celecoxib, Crizotinib, Lonazolac, etc .

Synthesis Analysis

The synthesis of similar compounds often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This synthesis involves a reaction between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .

Chemical Reactions Analysis

Compounds containing pyrazole scaffolds, with π-excessive monocyclic aromatic heterocyclic groups, are prone to possess an extensive biological activities .

Scientific Research Applications

Antimicrobial Activity

This compound exhibits significant antimicrobial properties . The presence of the imidazo[1,2-b]pyrazole moiety is known to enhance the antimicrobial efficacy against various strains of bacteria and fungi. For instance, compounds with pyrazole scaffolds have demonstrated extensive biological activities, including antimicrobial effects . This makes it a potential candidate for developing new antimicrobial agents.

Antioxidant Properties

The antioxidant activity of pyrazole derivatives is another promising application. These compounds can be evaluated using assays like the DPPH free radical-scavenging assay, which measures the ability to neutralize free radicals . The compound’s structure may allow it to act as a scavenger of free radicals, thereby protecting cells from oxidative stress.

Anticancer Potential

Pyrazole derivatives have been studied for their anticancer activities . The structural complexity of the compound allows for interactions with various biological targets, potentially inhibiting cancer cell growth. Molecular docking studies can be conducted to evaluate the interactions with cancer-related enzymes or proteins .

Antiviral Applications

The compound’s potential antiviral applications are particularly relevant in the context of emerging infectious diseases. Pyrazole-based compounds have shown antiviral activities, and their interaction with viral enzymes or proteins can be explored through computational studies .

Anti-inflammatory Effects

Compounds containing the pyrazole moiety are known to possess anti-inflammatory properties. This can be attributed to their ability to modulate inflammatory pathways, making them useful for research into treatments for chronic inflammatory diseases .

Antimalarial Activity

Pyrazole derivatives have also been explored for their antimalarial activity . Their ability to interfere with the life cycle of the malaria parasite makes them interesting candidates for the development of new antimalarial drugs .

Antileishmanial Activity

Research into antileishmanial applications is another area where this compound could be significant. Leishmaniasis is a disease caused by protozoan parasites, and pyrazole derivatives have shown activity against these organisms .

Antiproliferative Effects

The compound’s antiproliferative effects are crucial for research into diseases characterized by abnormal cell growth. By inhibiting cell proliferation, such compounds can be used to study potential treatments for conditions like psoriasis or hyperplasia .

Mechanism of Action

Future Directions

properties

IUPAC Name |

7-(chloromethyl)-6-cyclopropyl-1-prop-2-ynylimidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3/c1-2-5-15-6-7-16-12(15)10(8-13)11(14-16)9-3-4-9/h1,6-7,9H,3-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDVBQONBEZLCGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=CN2C1=C(C(=N2)C3CC3)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(chloromethyl)-6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.